Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester
Description
Chemical Identity and Structure The compound, systematically named Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester (CAS: 625115-55-1), is a pyrazolo-pyrimidine carbamate derivative with the molecular formula C₂₀H₁₉FN₈O₂ and a molecular weight of 422.42 g/mol . Its structure integrates a pyrimidine core substituted with amino groups, a pyrazolo[3,4-b]pyridine moiety linked to a 2-fluorobenzyl group, and an ethyl-methyl carbamate side chain (Fig. 1) .
Therapeutic Relevance This compound is pharmacologically recognized as Riociguat (BAY 63-2521), a soluble guanylate cyclase (sGC) stimulator approved for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) . Its mechanism involves enhancing cyclic guanosine monophosphate (cGMP) synthesis, promoting vasodilation .
Synthesis and Stability The synthesis involves multi-step coupling reactions, including the formation of pyrazolo-pyridine intermediates and carbamate functionalization under controlled conditions . Novel solvates, such as semi-ethanol solvates, improve its crystallinity and stability, critical for pharmaceutical formulations .
Properties
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O2/c1-3-29(21(31)32-2)16-17(23)26-19(27-18(16)24)15-13-8-6-10-25-20(13)30(28-15)11-12-7-4-5-9-14(12)22/h4-10H,3,11H2,1-2H3,(H4,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQNYHRLMMPINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102884 | |
| Record name | Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361570-27-5 | |
| Record name | Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361570-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester, commonly known as Riociguat , is a compound with significant biological activity primarily related to its role as a soluble guanylate cyclase (sGC) stimulator. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Mass : 422.42 g/mol
- CAS Registry Number : 625115-55-1
- Melting Point : 257-259 °C
Riociguat enhances the sensitivity of sGC to nitric oxide (NO), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vasodilation and has implications in various cardiovascular conditions. The compound's ability to stimulate sGC independently of NO allows it to exert effects even in conditions where NO signaling is impaired.
Pharmacodynamics
- Vasodilation : Riociguat induces vasodilation in pulmonary and systemic arterial beds, which is beneficial for treating pulmonary hypertension.
- Antiproliferative Effects : The compound has shown potential in inhibiting smooth muscle cell proliferation, contributing to its therapeutic effects in vascular diseases.
Pharmacokinetics
Riociguat demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1–2 hours post-administration.
- Half-life : Approximately 12 hours, allowing for once or twice daily dosing.
- Metabolism : Primarily metabolized by CYP1A1 and CYP3A4 enzymes.
Therapeutic Applications
Riociguat is primarily indicated for:
- Chronic Thromboembolic Pulmonary Hypertension (CTEPH) : Approved for patients who cannot undergo surgery or have persistent pulmonary hypertension after surgical intervention.
- Pulmonary Arterial Hypertension (PAH) : Used in combination with other therapies to improve exercise capacity and hemodynamics.
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of Riociguat:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| CHEST-1 | Patients with CTEPH | Riociguat vs. placebo | Significant improvement in exercise capacity (6-minute walk distance) |
| PATENT-1 | Patients with PAH | Riociguat vs. placebo | Improved exercise capacity and quality of life measures |
Research Findings
Recent studies have highlighted the broader implications of Riociguat beyond pulmonary conditions:
- Cardiovascular Health :
- Research indicates that Riociguat may improve endothelial function and reduce arterial stiffness, suggesting potential benefits in heart failure management.
- Cancer Research :
- Preliminary studies suggest that enhancing cGMP signaling may influence tumor microenvironments, potentially improving outcomes in certain cancers.
Comparison with Similar Compounds
Vericiguat (BAY 1021189)
- Structure : Differs by a 5-fluoro substitution on the pyrazolo[3,4-b]pyridine ring and a molecular formula of C₁₉H₁₆F₂N₈O₂ (MW: 426.4 g/mol) .
- Pharmacology : A next-generation sGC stimulator with enhanced bioavailability for heart failure with reduced ejection fraction (HFrEF). Its fluorine substitution improves metabolic stability compared to Riociguat .
- Clinical Performance : Vericiguat’s VICTORIA trial demonstrated a 10% reduction in cardiovascular mortality, while Riociguat’s CHEST-1 trial showed a 6-minute walk distance improvement of 46 meters in PAH patients .
Pyridinylmethyl Carbamates
- Examples : Pyridin-2-ylmethyl-carbamic acid derivatives (e.g., EP 2022/06 patent compounds) .
- Key Differences : These lack the pyrazolo-pyrimidine scaffold, instead featuring cyclopentyl or triazolo-pyrazine groups. Their carbamate side chains are tailored for kinase inhibition rather than sGC modulation .
Stability and Reactivity
- Riociguat vs. Simple Carbamates : Riociguat’s ethyl-methyl carbamate and bulky aromatic substituents confer alkaline stability, contrasting with simpler carbamates (e.g., Aldicarb), which degrade rapidly in basic conditions to toxic byproducts .
- Role of Fluorine: The 2-fluorobenzyl group in Riociguat enhances lipophilicity and target binding affinity compared to non-fluorinated analogs like early sGC modulators .
Functional Comparisons in Therapeutics
- Riociguat vs. Vericiguat : While both target sGC, Vericiguat’s fluorine substitution reduces hepatic metabolism, prolonging half-life (15–35 hours vs. Riociguat’s 12 hours) .
- Carbamates in Oncology : Methyl isopropylcarbamate and butylmethyl carbamates from natural extracts (e.g., Paliasa leaves) show anticancer activity via apoptosis induction, unlike Riociguat’s vasodilatory effects .
Research Findings and Clinical Implications
- Riociguat : Demonstrated a 33% reduction in pulmonary vascular resistance in Phase III trials .
- Vericiguat : Reduced NT-proBNP levels by 25% in HFrEF patients, highlighting its efficacy in cardiac remodeling .
- Carbamate Stability : Bulky substituents (e.g., 2-fluorobenzyl) in Riociguat prevent carbamic acid formation under physiological conditions, a limitation observed in smaller carbamates .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including:
- Pyrazolo-pyridine core formation : Cyclization of substituted pyridine precursors with hydrazine derivatives under reflux conditions, followed by fluorobenzyl group introduction via nucleophilic substitution (e.g., using 2-fluorobenzyl bromide) .
- Pyrimidine coupling : Suzuki-Miyaura cross-coupling between halogenated pyrimidines (e.g., 2-chloro-4,6-diaminopyrimidine) and pyrazolo-pyridine boronic esters .
- Carbamate esterification : Reaction of the amino-pyrimidine intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the final carbamate . Critical intermediates : 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-boronic acid and 2-chloro-4,6-diamino-5-(ethylcarbamoyl)pyrimidine.
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrazolo-pyridine core (e.g., ¹H NMR signals at δ 8.2–8.5 ppm for pyridine protons) and fluorobenzyl substitution (δ 5.6 ppm for -CH2- linkage) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (MW = 426.38 g/mol) and isotopic pattern matching .
- FT-IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and NH2 vibrations (~3350 cm⁻¹) .
Q. What in vitro assays are recommended for initial pharmacological evaluation?
- Soluble guanylate cyclase (sGC) activation : Measure cGMP production in HEK293 cells transfected with sGC isoforms (α1β1, α2β1) to assess target engagement .
- Dose-response studies : Use fluorescence-based assays (e.g., FLIPR) to quantify intracellular calcium flux linked to sGC activity .
Advanced Research Questions
Q. How can bioavailability be optimized through structural modifications?
- Fluorine substitution : Introducing a 5-fluoro group on the pyridine ring (as in vericiguat) enhances metabolic stability by reducing CYP450-mediated oxidation .
- In silico modeling : Molecular dynamics simulations (e.g., using Schrödinger Suite) predict interactions with the sGC heme domain. Adjust substituents to improve binding affinity (ΔG < -9 kcal/mol) .
- Prodrug strategies : Replace the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic bridging : Compare plasma exposure (AUC0–24h) and tissue distribution (via LC-MS/MS) to identify bioavailability bottlenecks .
- Protein binding assays : Use equilibrium dialysis to measure free fraction (%) and correlate with in vivo activity .
- Metabolite profiling : Identify inactive/active metabolites (e.g., N-deethylated derivatives) using hepatocyte incubation followed by UPLC-QTOF-MS .
Q. What are the metabolic pathways, and how do they impact pharmacokinetics?
- Primary pathways :
- Ester hydrolysis : Hepatic carboxylesterases cleave the methyl ester to form the carboxylic acid derivative (t1/2 = 2–4 h in human liver microsomes) .
- Oxidative metabolism : CYP3A4-mediated N-deethylation of the carbamate group generates a polar metabolite (detected at m/z 398.3) .
Data Contradiction Analysis
Q. How to address conflicting reports on sGC activation potency across studies?
- Experimental variables : Standardize assay conditions (e.g., GTP concentration, heme status of sGC) to minimize variability .
- Species specificity : Human sGC (α1β1) shows 10-fold higher sensitivity to this compound than rodent isoforms; validate cross-species translatability .
- Redox sensitivity : sGC activation is potentiated under oxidative conditions (e.g., NO deficiency); control cellular redox state using antioxidants (e.g., TEMPOL) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
